molecular formula C23H21N5O2S B12467779 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12467779
M. Wt: 431.5 g/mol
InChI Key: HWCQGBOQJIJZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which is then reacted with 4-methoxyphenylacetic acid under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino or methoxy groups, using reagents like alkyl halides or acyl chlorides.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other derivatives.

Scientific Research Applications

2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the synthesis of essential proteins and enzymes in bacteria and fungi, leading to their death. In anticancer research, it targets enzymes involved in cell division and DNA replication, thereby inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

What sets 2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H21N5O2S

Molecular Weight

431.5 g/mol

IUPAC Name

2-[[5-(4-aminophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C23H21N5O2S/c1-30-20-13-11-18(12-14-20)25-21(29)15-31-23-27-26-22(16-7-9-17(24)10-8-16)28(23)19-5-3-2-4-6-19/h2-14H,15,24H2,1H3,(H,25,29)

InChI Key

HWCQGBOQJIJZLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.